3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2088942-83-8
VCID: VC2764834
InChI: InChI=1S/C13H5Cl2F3N2O/c14-8-1-2-11(9(15)4-8)21-12-3-7(13(16,17)18)6-20-10(12)5-19/h1-4,6H
SMILES: C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Molecular Formula: C13H5Cl2F3N2O
Molecular Weight: 333.09 g/mol

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

CAS No.: 2088942-83-8

Cat. No.: VC2764834

Molecular Formula: C13H5Cl2F3N2O

Molecular Weight: 333.09 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile - 2088942-83-8

Specification

CAS No. 2088942-83-8
Molecular Formula C13H5Cl2F3N2O
Molecular Weight 333.09 g/mol
IUPAC Name 3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C13H5Cl2F3N2O/c14-8-1-2-11(9(15)4-8)21-12-3-7(13(16,17)18)6-20-10(12)5-19/h1-4,6H
Standard InChI Key KWDYNCLNTBFBMI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N

Introduction

Chemical Identity and Basic Properties

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is uniquely identified through several standardized parameters as detailed in Table 1. The compound belongs to the broader class of trifluoromethylpyridine derivatives, which have gained significant interest in medicinal and agricultural chemistry due to their unique physicochemical properties.

Table 1: Chemical Identity Parameters of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

ParameterValue
Chemical Name3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
CAS Registry Number2088942-83-8
Molecular FormulaC₁₃H₅Cl₂F₃N₂O
Molecular Weight333.09 g/mol
MDL NumberMFCD29918683

The compound features several key functional groups that contribute to its chemical behavior and potential applications: a pyridine ring with a trifluoromethyl group at position 5, a nitrile (cyano) group at position 2, and a 2,4-dichlorophenoxy substituent at position 3. These structural elements create a molecule with significant electron density variations and potential for specific molecular interactions .

Physical and Chemical Properties

The physical and chemical properties of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile are influenced by its complex structure, particularly the presence of the trifluoromethyl group and the dichlorophenoxy moiety. The trifluoromethyl group, with its strong electron-withdrawing nature (Hammett constant of 0.54), significantly impacts the electron distribution within the pyridine ring .

Electronic Properties

The electronic properties of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile are significantly influenced by the trifluoromethyl group at position 5 of the pyridine ring. Unlike a single fluorine atom (which has a Hammett constant of 0.06), the trifluoromethyl group (with a Hammett constant of 0.54) acts as a strongly electron-withdrawing group, creating distinct electronic effects within the molecule .

The presence of the nitrile group at position 2 further enhances the electron-deficient nature of the pyridine ring, while the dichlorophenoxy substituent contributes additional electronic complexity. This electronic distribution likely influences the compound's reactivity profile and potential interactions with biological targets.

PropertyValue
CAS Number69045-84-7
Molecular FormulaC₆H₂Cl₂F₃N
Molecular Weight214.99 g/mol
Alternative Names2,3-Dichloro-5-trifluoromethylpyridine; 2,3,5-DCTF

Synthesis of Precursor Compounds

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a potential precursor, can be achieved through several established methods:

  • Stepwise Liquid-Phase/Vapor-Phase Synthesis: This approach involves sequential chlorination and fluorination processes .

  • Stepwise Vapor-Phase Synthesis: A method involving vapor-phase chlorination followed by fluorination .

  • Simultaneous Vapor-Phase Chlorination/Fluorination: This process employs high-temperature (>300°C) reactions with transition metal-based catalysts such as iron fluoride .

Synthesis from 3-Chloro-2-Cyano Intermediates

Another potential synthetic pathway may involve a 3-chloro-2-cyano-5-trifluoromethyl pyridine intermediate. Patent literature describes the preparation of such compounds through a two-step process involving salt formation and cyanation reactions:

  • Dissolving 3-chloro-2-R-5-trifluoromethyl pyridine in a solvent, adding an activating agent (such as nucleophilic tertiary amines), and performing heating reflux

  • Adding cyanide to the resulting organic salt to obtain the cyano derivative

The final conversion to 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile would presumably involve a coupling reaction with 2,4-dichlorophenol or a suitable derivative.

Applications and Research Significance

ClassificationHazard StatementCategory
Acute toxicity, oralH302: Harmful if swallowedCategory 4
Skin corrosion/irritationH315: Causes skin irritationCategory 2
Serious eye damage/eye irritationH319: Causes serious eye irritationCategory 2A
Specific target organ toxicity, single exposureH335: May cause respiratory irritationCategory 3

Precautionary Measures

The following precautionary measures are recommended when handling this compound :

  • Exposure Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

    • P271: Use only outdoors or in a well-ventilated area

  • Response Measures:

    • P305 + P351: IF IN EYES: Rinse cautiously with water for several minutes

    • P312: Call a POISON CENTER or doctor if you feel unwell

  • Personal Protective Equipment:

    • Use appropriate gloves, eye protection, and respiratory protection

    • Handle in well-ventilated areas

SupplierProduct NumberPurityAvailable Packaging
MolCoreMC218C72NLT 97%Custom packaging available
Activate ScientificAS69255Not specifiedResearch quantities
BidepharmNot specified95%+Various packaging options
Cymit Quimica54-PC104200Not specified1g
ACIACI-0398495%+4.50g in stock

These commercial sources typically provide the compound for research and development purposes, particularly for pharmaceutical and agrochemical applications .

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